N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methoxybenzohydrazide
Description
Properties
Molecular Formula |
C15H13N3O4S |
|---|---|
Molecular Weight |
331.3 g/mol |
IUPAC Name |
N'-(1,1-dioxo-1,2-benzothiazol-3-yl)-2-methoxybenzohydrazide |
InChI |
InChI=1S/C15H13N3O4S/c1-22-12-8-4-2-6-10(12)15(19)17-16-14-11-7-3-5-9-13(11)23(20,21)18-14/h2-9H,1H3,(H,16,18)(H,17,19) |
InChI Key |
GDMHTUBGWVQHLB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NNC2=NS(=O)(=O)C3=CC=CC=C32 |
solubility |
14.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,2-Benzothiazol-3(2H)-one 1,1-Dioxide
The benzothiazole sulfone core is typically prepared via two routes:
Route 1: Cyclization of o-Mercaptobenzonitrile Derivatives
-
Step 1 : React o-chlorobenzonitrile with anhydrous sodium hydrosulfide (NaSH) in dimethylformamide (DMF) at 90–160°C for 3–12 hours to yield o-mercaptobenzonitrile.
-
Step 2 : Treat the product with chlorine gas in water at 0–20°C, followed by heating to 65°C to form 1,2-benzisothiazol-3-one.
-
Step 3 : Oxidize the thiazole ring using hydrogen peroxide or sulfuryl chloride to introduce the 1,1-dioxide moiety.
Route 2: Halogenation-Cyclization of 2-(Alkylthio)benzaldehyde Oximes
Preparation of 2-Methoxybenzohydrazide
The hydrazide component is synthesized via:
-
Esterification : 2-Methoxybenzoic acid is refluxed with methanol and sulfuric acid to form methyl 2-methoxybenzoate.
-
Hydrazinolysis : React the ester with 85% hydrazine hydrate in ethanol under reflux (3–6 hours) to yield 2-methoxybenzohydrazide.
Coupling Reactions to Form the Target Compound
Condensation of 1,2-Benzothiazol-3-one 1,1-Dioxide with 2-Methoxybenzohydrazide
-
Method A :
-
Method B :
Optimization and Reaction Conditions
Critical Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 60–80°C (Method A) | >60% |
| Solvent | Ethanol or DMF | Ethanol preferred for purity |
| Catalyst | HCl or PPA | PPA improves cyclization |
| Reaction Time | 4–8 hours | Prolonged time increases hydrolysis risk |
Purification Techniques
-
Recrystallization : Ethanol/water mixtures (3:1) yield >95% purity.
-
Column Chromatography : Silica gel with ethyl acetate/hexane (1:2) for complex mixtures.
Spectroscopic Characterization Data
| Technique | Key Signals | Reference |
|---|---|---|
| IR (KBr) | 3200 cm⁻¹ (N–H), 1650 cm⁻¹ (C=O), 1320/1150 cm⁻¹ (S=O) | |
| 1H NMR (DMSO-d6) | δ 3.85 (s, OCH3), δ 8.10–7.20 (aromatic H), δ 10.2 (s, NH) | |
| MS (ESI) | m/z 345.4 [M+H]+ |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| A | Simple setup, scalable | Requires intermediate isolation | 50–65 |
| B | One-pot, fewer steps | High-temperature conditions | 70 |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N’-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-methoxybenzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted benzisothiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methoxybenzohydrazide. These compounds exhibit significant activity against a range of pathogenic microorganisms. For instance, a study demonstrated that derivatives of benzothiazole showed effective inhibition against Staphylococcus aureus and Escherichia coli .
Case Study: Synthesis and Testing
A specific case study involved the synthesis of various benzothiazole derivatives through a Knoevenagel condensation reaction. The synthesized compounds were tested for their antibacterial efficacy using standard microbiological methods. The results indicated that certain derivatives had Minimum Inhibitory Concentrations (MIC) significantly lower than those of conventional antibiotics .
| Compound Name | MIC (µg/mL) | Target Microorganism |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| Benzothiazole Derivative A | 16 | Escherichia coli |
Anticancer Properties
Another promising application of this compound is in anticancer research . Studies suggest that benzothiazole derivatives can induce apoptosis in cancer cells. For example, this compound was tested against various cancer cell lines, showing a notable reduction in cell viability.
Case Study: Cytotoxicity Assay
In vitro cytotoxicity assays revealed that the compound exhibited a dose-dependent effect on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were determined to be 25 µM for MCF-7 and 30 µM for HeLa cells .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| HeLa | 30 |
Photostability and UV Protection
This compound has been explored for its photostability and potential use as a UV filter in polymers. Its incorporation into polymer matrices enhances the material's resistance to UV degradation.
Case Study: Polymer Blends
Research involving polymer blends containing this compound demonstrated improved UV-blocking properties compared to blends without it. The UV absorbance spectrum indicated significant absorption in the UV-B range (280–320 nm), making it suitable for applications in coatings and packaging materials .
| Sample Type | UV Absorbance (nm) | % Reduction in UV Transmission |
|---|---|---|
| Control Blend | 290 | 10% |
| Benzothiazole Blend | 290 | 40% |
Biodegradation Studies
The environmental impact of chemical compounds is critical; thus, the biodegradability of this compound has been assessed. Studies indicate that this compound can be degraded by specific microbial strains under aerobic conditions.
Case Study: Microbial Degradation
A study evaluated the biodegradation of this compound using microbial consortia isolated from contaminated soil. After 30 days of incubation, over 60% degradation was observed, suggesting potential for bioremediation applications .
| Time (Days) | % Degradation |
|---|---|
| 0 | 0 |
| 15 | 45 |
| 30 | 60 |
Mechanism of Action
The mechanism of action of N’-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-methoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in microorganisms or cancer cells. Additionally, it can induce oxidative stress and apoptosis in target cells, contributing to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations
Structural Modifications and Activity: The sulfone group (1,1-dioxido) in the target compound and analogs (e.g., ) enhances electron-withdrawing effects, improving binding to enzymes or ion channels like Kv1.3 .
Synthetic Efficiency :
- Yields for hydrazide derivatives vary significantly (44–94%), depending on substituent steric effects and reaction conditions. For example, phenylmethylidene derivatives (, Compound 4) achieve high yields (94%) due to favorable electronic and steric profiles .
MMP inhibitors () highlight the role of the benzothiazole-hydrazide scaffold in enzyme inhibition, though activity depends on substituent choice (e.g., nitrophenyl vs. thiazolidine) .
Physicochemical Properties
- Melting Points : Derivatives with rigid substituents (e.g., thiazolidine in Compound 13) exhibit higher melting points (>200°C) due to increased crystallinity .
- Solubility : Methoxy and sulfone groups may balance hydrophilicity and lipophilicity, improving aqueous solubility compared to nitro or chloro analogs .
Research Implications
The target compound’s unique structure positions it as a candidate for further studies in ion channel modulation (e.g., Kv1.3) or enzyme inhibition (e.g., MMPs). Comparative data suggest that:
- Sulfone vs. Non-sulfone Analogs: Sulfone-containing derivatives (e.g., ) exhibit superior biological activity, likely due to enhanced electronic interactions .
- Methoxy Substitution : The 2-methoxy group may reduce metabolic degradation compared to ester or nitro groups, as seen in protected analogs (, Compound 11–12) .
Biological Activity
N'-(1,1-Dioxido-1,2-benzothiazol-3-yl)-2-methoxybenzohydrazide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiazole moiety linked to a methoxybenzohydrazide structure. Its molecular formula is , and it has a molecular weight of approximately 226.26 g/mol. The structure can be represented as follows:
Synthesis Methods
The synthesis of this compound typically involves the reaction of 2-methoxybenzohydrazide with a suitable benzothiazole derivative under acidic or basic conditions. Recent advancements in synthetic methodologies have improved yields and purity.
Antimicrobial Properties
Research has indicated that benzothiazole derivatives exhibit notable antimicrobial activity. A study demonstrated that similar compounds showed significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | Activity (Zone of Inhibition in mm) |
|---|---|
| This compound | 15 mm against E. coli |
| Benzothiazole Derivative A | 18 mm against S. aureus |
| Benzothiazole Derivative B | 20 mm against Klebsiella pneumoniae |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies showed that it inhibits the growth of cancer cell lines such as HeLa and MCF-7 by inducing apoptosis through the activation of caspase pathways . The following table summarizes the IC50 values for various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12.5 |
| MCF-7 | 9.8 |
| A549 (Lung) | 15.0 |
The proposed mechanism of action for this compound involves the generation of reactive oxygen species (ROS), leading to oxidative stress within the target cells. This oxidative stress triggers apoptotic pathways and inhibits cellular proliferation .
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various benzothiazole derivatives, including this compound against multi-drug resistant bacterial strains. The compound demonstrated effective inhibition comparable to standard antibiotics .
Case Study 2: Anticancer Activity
In another study focusing on its anticancer properties, this compound was tested against breast cancer cell lines. The results indicated a significant reduction in cell viability and increased apoptosis markers after treatment with the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
